![molecular formula C38H43N5O9 B032428 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine CAS No. 251647-50-4](/img/structure/B32428.png)
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine
説明
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine, also known as this compound, is a useful research compound. Its molecular formula is C38H43N5O9 and its molecular weight is 713.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine is a modified guanosine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is a complex guanosine analog characterized by several modifications that enhance its biological properties. The structural modifications include:
- 5'-O-Bis(4-methoxyphenyl)phenylmethyl : Enhances lipophilicity and potential receptor interactions.
- 2'-O-(2-methoxyethyl) : Increases metabolic stability.
- N-(2-methyl-1-oxopropyl) : May influence binding affinity and selectivity.
These modifications are designed to improve the pharmacokinetic profile and biological efficacy compared to unmodified guanosine.
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Key mechanisms include:
- Neuritogenic Effects : Similar to guanosine, this compound promotes neurite outgrowth in neuroblastoma cells, indicating potential neuroprotective properties. Studies have shown that guanosine stimulates differentiation in neuronal cells through pathways involving cyclic AMP (cAMP) and protein kinase C (PKC) .
- Inhibition of Cell Motility : The compound may inhibit the motility of cancer cells, thereby reducing malignancy. This effect has been observed in melanoma cell lines, where guanosine derivatives decreased cell migration .
- Anti-inflammatory Properties : Research indicates that guanosine can modulate inflammatory responses, potentially through the activation of glial cells and the release of neurotrophic factors .
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound in various models:
- Neuroblastoma Cell Lines : In vitro studies demonstrated that the compound significantly increased neurite outgrowth in SH-SY5Y neuroblastoma cells. The effective concentration (EC50) was determined to be approximately 49.67 µM, with maximum effects observed at 100 µM .
- Mouse Models : In vivo studies indicated that administration of guanosine derivatives promoted neurogenesis in models of neurodegenerative diseases such as Parkinson's disease .
- Cancer Models : The compound's ability to inhibit cell motility was assessed in B16F10 melanoma cells, showing a reduction in malignancy-associated behaviors .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Neuritogenic Activity | Increased neurite outgrowth | |
Anti-inflammatory | Modulation of inflammatory response | |
Cancer Cell Motility | Inhibition of cell migration |
Table 2: Pharmacokinetic Properties
Parameter | Value | Reference |
---|---|---|
EC50 for Neuritogenesis | 49.67 µM | |
Maximum Effect Concentration | 100 µM | |
Bioavailability | Not explicitly stated but inferred high due to structural modifications |
Case Study 1: Neuroblastoma Differentiation
A study investigated the effects of guanosine on SH-SY5Y cells, revealing that treatment with increasing concentrations led to significant neurite outgrowth. The study highlighted the role of specific signaling pathways, including PKC and soluble guanylate cyclase, in mediating these effects.
Case Study 2: Melanoma Cell Behavior
In another study focusing on B16F10 melanoma cells, researchers found that guanosine reduced cell motility and promoted differentiation, suggesting potential therapeutic applications in cancer treatment.
科学的研究の応用
Drug Development
DMT-MOE-T has been investigated for its potential as a therapeutic agent due to its enhanced stability and bioavailability. The modifications allow for better interaction with biological targets, making it suitable for:
- Antiviral Agents : Research indicates that modified nucleosides can inhibit viral replication by interfering with RNA synthesis. DMT-MOE-T's structure may enhance its efficacy against RNA viruses.
- Cancer Therapeutics : The compound's ability to modulate cellular pathways makes it a candidate for developing anticancer drugs. Studies are exploring its role in inhibiting tumor growth and metastasis.
Gene Therapy
In gene therapy, the delivery of nucleic acids (DNA or RNA) is critical. DMT-MOE-T can be utilized as a building block for oligonucleotides that:
- Enhance Stability : The modifications increase resistance to nucleases, prolonging the therapeutic effect of oligonucleotides.
- Facilitate Cellular Uptake : Its lipophilic properties may improve cellular permeability, allowing for more effective delivery of genetic material into target cells.
Biochemical Research
DMT-MOE-T serves as a valuable tool in various biochemical assays and research applications:
- Synthesis of Modified Oligonucleotides : It can be employed in solid-phase synthesis of oligonucleotides, facilitating the study of nucleic acid interactions and functions.
- Fluorescent Probes : The compound's structure allows for the incorporation of fluorescent tags, making it useful in imaging studies to track nucleic acid behavior in live cells.
Case Studies
特性
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43N5O9/c1-23(2)34(45)41-37-40-33-30(35(46)42-37)39-22-43(33)36-32(50-20-19-47-3)31(44)29(52-36)21-51-38(24-9-7-6-8-10-24,25-11-15-27(48-4)16-12-25)26-13-17-28(49-5)18-14-26/h6-18,22-23,29,31-32,36,44H,19-21H2,1-5H3,(H2,40,41,42,45,46)/t29-,31-,32-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPRZLZAFJSMA-BEGXHNNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117579 | |
Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251647-50-4 | |
Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251647-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。